Cardanol

Description

Properties

IUPAC Name |

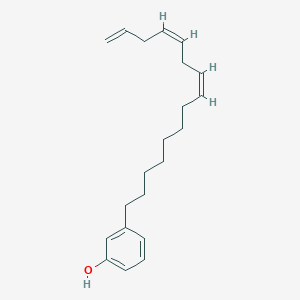

3-[(8Z,11Z)-pentadeca-8,11,14-trienyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h2,4-5,7-8,15,17-19,22H,1,3,6,9-14,16H2/b5-4-,8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLVYUIAMRUBRK-UTOQUPLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC=CCC=CCCCCCCCC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC/C=C\C/C=C\CCCCCCCC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00872880 | |

| Record name | 3-[(8Z,11Z)-Pentadeca-8,11,14-trien-1-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79353-39-2, 37330-39-5 | |

| Record name | 3-(8Z,11Z)-8,11,14-Pentadecatrien-1-ylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79353-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cardanol triene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079353392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(8Z,11Z)-Pentadeca-8,11,14-trien-1-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cardanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARDANOL TRIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H1349HESU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Cardanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardanol (B1251761), a phenolic lipid derived from the renewable resource Cashew Nut Shell Liquid (CNSL), is a molecule of significant interest in various scientific and industrial fields, including drug development.[1] A byproduct of the cashew nut industry, CNSL is a rich source of long-chain phenols, with this compound being a principal component of technical CNSL obtained through the decarboxylation of anacardic acid.[2][3] this compound is not a single compound but a mixture of congeners that differ in the degree of unsaturation of their C15 alkyl side chain, primarily consisting of saturated, mono-unsaturated, di-unsaturated, and tri-unsaturated variants.[4] This unique chemical structure, featuring a hydrophilic phenolic head and a long, hydrophobic aliphatic tail, imparts a range of valuable physicochemical properties.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its biological signaling pathways relevant to drug development. All quantitative data are summarized in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Physicochemical Properties of this compound

The physical and chemical characteristics of this compound are pivotal to its application and behavior in various formulations and biological systems. Key properties are summarized in the tables below.

General and Physical Properties

| Property | Value | References |

| Appearance | Pale yellow to brown viscous liquid | [5] |

| Density | 0.9272 - 0.9350 g/mL at 30°C | [6] |

| Boiling Point | 225 °C at 10 mmHg | [7][8] |

| Freezing Point | Below -20 °C | [7][8] |

| Flash Point | > 200 °C | [9] |

| Molecular Formula | C21H34O (representative) | [9] |

| Molecular Weight | ~298.47 g/mol (representative) | [9] |

Solubility Profile

This compound is a hydrophobic molecule, readily soluble in many organic solvents while being sparingly soluble in aqueous solutions.[6][10] The solubility of this compound triene, a major component, has been quantitatively determined in several common laboratory solvents.

| Solvent | Solubility (mg/mL) | References |

| Ethanol | ~22 | [11] |

| Dimethyl Sulfoxide (DMSO) | ~15 | [11] |

| Dimethylformamide (DMF) | ~20 | [11] |

| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 | [11] |

| Benzene | Slightly soluble | [9] |

| Chloroform | Slightly soluble | [9] |

| Hexane (B92381) | Readily soluble | [10][12] |

| Acetone | Soluble | [13] |

| Toluene | Soluble | [6] |

Spectroscopic Data

The spectroscopic signature of this compound is crucial for its identification and structural elucidation.

UV-Visible Spectroscopy

| Wavelength (λmax) | Solvent | References |

| 273 - 280 nm | Not specified | [14] |

| 276 nm (this compound triene) | Not specified | [11] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | References |

| ~3353 | O-H stretching (phenolic) | [15] |

| ~3008 | C-H stretching (aromatic) | [15] |

| ~2925, 2854 | C-H stretching (aliphatic CH₂, CH₃) | [15] |

| ~1597 | C=C stretching (aromatic ring) | [15] |

| ~1460, 1392 | C-H deformation (aliphatic CH₂, CH₃) | [15] |

| 759, 879 | C-H out-of-plane bending (ortho and para substitution patterns on resin) | [15] |

Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃)

-

¹H NMR:

Chemical Shift (δ ppm) Multiplicity Assignment (this compound Diene) References ~7.14 t Aromatic H [16] ~6.76 d Aromatic H [16] ~6.67 m Aromatic H [16] 5.32 - 5.43 m Olefinic protons (-CH=CH-) [16] ~2.78 t Allylic protons (-CH₂-CH=CH-) [16] ~2.56 t Benzylic protons (Ar-CH₂-) [16] ~2.04 m Allylic protons (=CH-CH₂-CH=) [16] | ~0.91 | t | Terminal -CH₃ |[16] |

-

¹³C NMR:

Chemical Shift (δ ppm) Assignment (this compound Diene) References 155.6 C-OH (phenolic) [17] 145.1 Aromatic C [17] 130.1, 130.0, 129.5 Olefinic and Aromatic C [17] 121.1 Aromatic C [17] 115.5, 112.6 Aromatic C [17] | 36.0, 31.5, 22.7, 14.1 | Aliphatic side chain C |[17] |

Experimental Protocols

Detailed methodologies for the extraction, purification, and characterization of this compound are provided below.

Extraction and Purification of this compound from CNSL

1. Decarboxylation of Anacardic Acid to Produce Technical CNSL:

-

Objective: To convert the anacardic acid in raw CNSL to this compound.

-

Procedure: Heat raw CNSL in a reactor under vacuum at a temperature of approximately 200-300°C.[2] The carboxylic acid group of anacardic acid is removed as carbon dioxide, yielding a mixture rich in this compound, known as technical CNSL.[2]

2. Solvent Extraction Method for this compound Isolation:

-

Objective: To separate this compound from other phenolic components like cardol.

-

Procedure:

-

Dissolve 100 g of technical CNSL in 320 mL of methanol.[4]

-

Add 200 mL of 25% ammonium (B1175870) hydroxide (B78521) solution and stir the mixture for 15 minutes.[4] This step deprotonates the more acidic cardol, making it more soluble in the polar phase.

-

Extract the solution with hexane (4 x 200 mL).[12] The less acidic this compound will preferentially partition into the nonpolar hexane layer.

-

Combine the hexane extracts and wash with 5% HCl (100 mL) followed by distilled water (100 mL) to remove any residual ammonia (B1221849) and other impurities.[18]

-

Dry the hexane layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain purified this compound.[18]

-

For further purification and decolorization, the obtained this compound can be treated with activated charcoal.[12]

-

3. Purification by Vacuum Distillation:

-

Objective: To purify this compound by separating it from less volatile components.

-

Procedure:

-

Place the technical CNSL in a distillation flask equipped with a vacuum distillation setup.

-

Gradually heat the flask. This compound will distill at approximately 225 °C under 10 mmHg.[7][8]

-

Collect the distillate, which is enriched in this compound. A second distillation can be performed to achieve higher purity.[3]

-

Determination of Physicochemical Properties

1. Density Determination (Based on ISO 12185):

-

Principle: This method utilizes an oscillating U-tube density meter. The oscillation frequency of the U-tube changes depending on the density of the liquid filling it.

-

Apparatus: Oscillating U-tube density meter, temperature control unit, syringe or autosampler.

-

Procedure:

-

Calibrate the instrument using two certified reference standards (e.g., dry air and pure water) with known densities that bracket the expected density of this compound.

-

Ensure the sample is homogeneous and free of air bubbles.

-

Introduce the this compound sample into the U-tube cell, which is maintained at a constant temperature (e.g., 30°C).

-

The instrument measures the oscillation period and calculates the density based on the calibration.

-

2. Viscosity Determination (Based on ASTM D445):

-

Principle: This method determines the kinematic viscosity by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

-

Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde type), constant temperature bath, stopwatch.

-

Procedure:

-

Select a viscometer with a capillary size appropriate for the expected viscosity of this compound, ensuring the flow time is not less than 200 seconds.[22]

-

Place the viscometer in a constant temperature bath maintained at the desired temperature (e.g., 30°C) until the sample reaches thermal equilibrium.

-

Introduce the this compound sample into the viscometer.

-

Draw the liquid up through the capillary to a point above the upper timing mark.

-

Measure the time it takes for the liquid meniscus to pass from the upper to the lower timing mark.

-

Calculate the kinematic viscosity by multiplying the flow time by the viscometer calibration constant.

-

The dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of this compound at the same temperature.[1][23][24]

-

Signaling Pathways and Biological Activities

This compound and its derivatives have demonstrated significant biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects, making them promising candidates for drug development.

This compound-Induced Apoptosis in Cancer Cells

Research has shown that this compound monoene can induce apoptosis in human melanoma cells through a pathway involving the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.

References

- 1. store.astm.org [store.astm.org]

- 2. cashewmanufacturers.com [cashewmanufacturers.com]

- 3. everestblowers.com [everestblowers.com]

- 4. benchchem.com [benchchem.com]

- 5. Leading Supplier this compound - Paint Chemicals [paintcoatingsasia.com]

- 6. CASHEW::CNSL::ANACARDIC ACID::this compound::RESIDOL [cardochem.com]

- 7. kumarasamyindustries.com [kumarasamyindustries.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Cas 37330-39-5,this compound | lookchem [lookchem.com]

- 10. GB2254323A - Separating this compound and other naturally occurring phenols from technical cashew nut-shell liquid - Google Patents [patents.google.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. GB2493943A - The extraction of cardol and this compound from cashew nut shell liquid - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 19. everestblowers.com [everestblowers.com]

- 20. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 21. testinglab.com [testinglab.com]

- 22. nazhco.com [nazhco.com]

- 23. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 24. ASTM D445 - eralytics [eralytics.com]

An In-depth Technical Guide to the Structure, Chemical Composition, and Biological Activities of Cardanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardanol (B1251761), a phenolic lipid derived from the industrial processing of cashew nut shells, is emerging as a significant platform chemical with diverse applications in materials science and pharmacology. A primary constituent of Cashew Nut Shell Liquid (CNSL), this compound is obtained through the thermal decarboxylation of anacardic acid.[1][2] Its unique amphiphilic structure, comprising a hydrophilic phenolic head and a long, hydrophobic aliphatic tail, underpins its versatile chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the structure, chemical composition, extraction, purification, and spectroscopic characterization of this compound. Furthermore, it delves into its biological activities and associated signaling pathways, offering valuable insights for researchers in drug discovery and development.

Chemical Structure and Composition

This compound is not a single compound but rather a mixture of 3-alkylphenols, where the alkyl group is a C15 chain with varying degrees of unsaturation. The general structure of this compound is a phenol (B47542) ring with a C15 aliphatic chain at the meta position.[3]

The CAS Registry Number for this compound is 37330-39-5.[1][4] The molecular formula is generally represented as C21H30O, though this varies with the saturation of the side chain.[5]

The composition of the C15 side chain is a critical determinant of this compound's physical and chemical properties. The typical distribution of the side chain components is presented in Table 1 . The tri-unsaturated component is generally the most abundant.[1][2] A study utilizing Nuclear Magnetic Resonance (NMR) spectroscopy provided a detailed analysis of the composition, identifying the components as 8'-monoene (42%), 8',11'-diene (22%), and 8',11',14'-triene (36%), with all double bonds in the Z configuration.[6]

Table 1: Typical Chemical Composition of this compound Side Chain

| Component | Degree of Unsaturation | Percentage Composition (%)[1][2] |

| Saturated | 0 | ~2 |

| Mono-unsaturated | 1 | ~34 |

| Di-unsaturated | 2 | ~22 |

| Tri-unsaturated | 3 | ~41 |

Physicochemical Properties

This compound is a hydrophobic, pale-yellow oily liquid that remains flexible at low temperatures.[1][7] Its physical properties make it a suitable precursor for the synthesis of various polymers and resins. A summary of its key physicochemical properties is provided in Table 2 .

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Freezing Point | < -20 °C[1][7] |

| Boiling Point | 225 °C at 10 mmHg[1] |

| Density | 0.930 g/mL[1] |

| Solubility | Insoluble in water; soluble in organic solvents like ether, petroleum ether, and chloroform.[8] |

Experimental Protocols

Extraction and Purification of this compound from Cashew Nut Shell Liquid (CNSL)

This compound is commercially obtained from technical CNSL, which is produced by heating natural CNSL to decarboxylate the anacardic acid.[9] The following protocols outline the key steps in the laboratory-scale extraction and purification of this compound.

-

Decarboxylation: Heat raw CNSL to approximately 140 °C for one hour to induce the decarboxylation of anacardic acid to this compound.[10]

-

Vacuum Distillation: The resulting technical CNSL is then subjected to vacuum distillation. A batch of the decarboxylated CNSL is heated to 280 °C under a vacuum of 4-8 mmHg in a reactor.[8][10]

-

Condensation and Collection: The this compound vapors are passed through a condenser and the cooled liquid is collected in a receiver.[8] The process is run for a fixed duration, after which the purified this compound is collected. A second distillation at a lower temperature under vacuum can be performed to obtain a higher purity, nearly colorless grade of this compound.[8]

An alternative method for purifying this compound from technical CNSL involves solvent extraction.

-

Dissolution: Dissolve the technical CNSL in a mixture of methanol (B129727) and ammonium (B1175870) hydroxide (B78521) (e.g., a volume ratio of 8:5).

-

Extraction of this compound: Extract the ammoniacal solution with a non-polar solvent such as hexane (B92381). The this compound will preferentially dissolve in the hexane layer.

-

Separation and Purification: The hexane layer is then separated, washed, and the solvent is evaporated to yield purified this compound. This method is effective in separating this compound from the more polar cardol.

The workflow for the extraction and purification of this compound is illustrated in the following diagram:

Workflow for the extraction and purification of this compound from CNSL.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound and determining the composition of its unsaturated side chains.

-

¹H NMR: The aromatic protons of the phenol ring typically appear in the range of δ 6.5-7.2 ppm. Vinyl protons of the unsaturated side chain are observed between δ 4.9-5.4 ppm. The aliphatic protons of the side chain resonate in the upfield region, between δ 0.8-3.0 ppm.[6]

-

¹³C NMR: The phenolic carbon (C-OH) gives a signal around δ 155.6 ppm. Aromatic carbons resonate in the range of δ 112-145 ppm. The olefinic carbons of the side chain appear between δ 114-132 ppm, and the aliphatic carbons are observed from δ 14-36 ppm.[11][12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the this compound molecule.

-

A broad absorption band around 3350 cm⁻¹ is characteristic of the phenolic O-H stretching vibration.[6]

-

C-H stretching vibrations of the aromatic ring and the aliphatic side chain are observed around 3010 cm⁻¹ and 2850-2930 cm⁻¹, respectively.[11]

-

The C=C stretching of the aromatic ring appears around 1590 cm⁻¹.[13]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the different this compound components and to confirm their elemental composition.

Biological Activities and Signaling Pathways

This compound and its derivatives have garnered significant interest in the field of drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.

Anticancer Activity

In-silico and in-vitro studies have demonstrated the potential of this compound as an anticancer agent.

-

Oral Cancer: An in-silico analysis identified that this compound may exert its therapeutic effects in oral cancer by targeting the PI3K-Akt signaling pathway .[7] This pathway is crucial in regulating cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Genes such as PIK3CA, CCND1, MMP1, and MTOR were identified as key targets.[7]

-

Breast Cancer: this compound has been shown to induce cell cycle arrest at the G1 phase and promote apoptosis in BT-474 breast cancer cells.[10] This effect was associated with the upregulation of the cyclin-dependent kinase inhibitor p21 .[10]

The following diagram illustrates the proposed signaling pathway for this compound's anticancer activity in oral cancer:

Proposed PI3K-Akt signaling pathway targeted by this compound in oral cancer.

Anti-inflammatory and Antioxidant Activities

The phenolic structure of this compound contributes to its antioxidant properties by enabling it to scavenge free radicals.[5] Some studies suggest that this compound may exert anti-inflammatory effects by modulating pathways such as NF-κB and MAPK, although the direct action of this compound on these pathways requires further investigation.[9][14]

Antimicrobial Activity

This compound and its derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[4][15] Cationic surfactants derived from this compound have been shown to enhance the antibacterial activity of single-walled carbon nanotubes, with minimum inhibitory concentrations (MIC) as low as 0.02 µg/mL against S. aureus and 0.33 µg/mL against E. coli.[4]

Table 3: Quantitative Data on the Biological Activity of this compound and its Derivatives

| Biological Activity | Assay/Model | Result | Reference |

| Cytotoxicity (Anticancer) | MTT assay on BT-474 breast cancer cells | IC50: 15.6 ± 1.76 μg/mL | [10] |

| Antimicrobial | MIC against S. aureus (this compound-derived surfactant) | 0.02 μg/mL | [4] |

| Antimicrobial | MIC against E. coli (this compound-derived surfactant) | 0.33 μg/mL | [4] |

| Wound Healing | Scratch assay on HaCaT cells (1 µg/mL this compound) | 99% wound closure after 48h | [8] |

Methodologies for Key Biological Assays

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1.0 × 10⁴ cells/well and incubate for 48 hours.[1]

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 5-100 µg/mL) and incubate for 24 hours.[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[1]

-

Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., 150 µL of a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

Comet Assay for Genotoxicity

The comet assay, or single-cell gel electrophoresis, is a method for quantifying DNA damage in individual cells.

-

Cell Preparation and Embedding: Mix a single-cell suspension with low melting point agarose (B213101) and layer it onto a microscope slide.

-

Lysis: Immerse the slides in a lysis buffer to remove cell membranes and histones, leaving the nuclear DNA.

-

Electrophoresis: Subject the slides to electrophoresis under alkaline conditions, which allows the fragmented DNA to migrate from the nucleus, forming a "comet" shape.

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The extent of DNA damage is proportional to the length and intensity of the comet tail.

Wound Healing (Scratch) Assay for Cell Migration

The scratch assay is a straightforward method for studying cell migration in vitro.

-

Cell Monolayer Formation: Grow cells in a culture plate until they form a confluent monolayer.

-

Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.[16]

-

Treatment and Incubation: Wash the cells to remove debris and add fresh medium with or without the test compound (this compound). Incubate the plate and monitor the wound closure over time.

-

Imaging and Analysis: Capture images of the scratch at different time points (e.g., 0, 24, 48 hours) and quantify the rate of cell migration by measuring the change in the width of the scratch.[16]

The workflow for a typical wound healing assay is depicted below:

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: toxicogenetic assessment and its effects when combined with cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-derived cationic surfactants enabling the superior antibacterial activity of single-walled carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of sustainable drugs for Alzheimer's disease: this compound-derived cholinesterase inhibitors with antioxidant and anti-amyloid properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of pharmaceutical drugs from this compound derived from cashew nut shell liquid - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC03823F [pubs.rsc.org]

- 7. japsonline.com [japsonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Anti-inflammatory effects of Frondanol, a nutraceutical extract from Cucumaria frondosa, via modulation of NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells [frontiersin.org]

- 10. This compound isolated from Thai Apis mellifera propolis induces cell cycle arrest and apoptosis of BT-474 breast cancer cells via p21 upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Analysis of this compound and Its Biological Activities on Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural Analysis of this compound and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cyrusbio.com.tw [cyrusbio.com.tw]

- 14. Antioxidant and Anti-Inflammatory Mechanisms of Cardamonin through Nrf2 Activation and NF-kB Suppression in LPS-Activated BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jocpr.com [jocpr.com]

- 16. clyte.tech [clyte.tech]

Synthesis of Cardanol from Cashew Nut Shell Liquid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cardanol (B1251761), a valuable phenolic lipid derived from Cashew Nut Shell Liquid (CNSL). As a renewable and cost-effective biomaterial, this compound is gaining significant attention for its diverse applications in the chemical and pharmaceutical industries, including the development of resins, coatings, and as a precursor for pharmaceutical drugs.[1][2][3] This document details the primary methods for this compound synthesis, presents quantitative data for comparative analysis, and provides explicit experimental protocols.

Introduction to Cashew Nut Shell Liquid (CNSL) and this compound

CNSL is a viscous, reddish-brown liquid extracted from the honeycomb structure of the cashew nutshell, a byproduct of the cashew nut processing industry.[2][4] The composition of CNSL varies depending on the extraction method.[5]

-

Natural CNSL , obtained through solvent or cold-press extraction, is primarily composed of anacardic acid (60-70%), cardol (15-20%), and a small amount of this compound (5-10%).[3]

-

Technical CNSL is produced by heating natural CNSL, which causes the decarboxylation of anacardic acid, resulting in a higher concentration of this compound (60-65%), along with cardol (15-20%) and polymeric material (10-15%).[3][6]

This compound itself is a mixture of phenolic compounds with a C15 unsaturated aliphatic side chain at the meta position. The side chain varies in its degree of unsaturation, consisting of mono-, di-, and tri-unsaturated components.[3] Its unique structure, featuring a hydrophilic phenolic head and a hydrophobic aliphatic tail, imparts valuable properties such as water resistance, flexibility, and chemical resistance.[7]

Primary Synthesis and Purification Methodologies

The synthesis of this compound from CNSL is primarily a two-stage process: the decarboxylation of anacardic acid to yield this compound-rich technical CNSL, followed by the purification of this compound.

Thermal Decarboxylation of Anacardic Acid

The conversion of anacardic acid to this compound is achieved through thermal treatment. This process involves heating natural CNSL to induce the removal of the carboxylic acid group from anacardic acid as carbon dioxide.

Key Process Parameters:

-

Temperature: Optimal temperatures for decarboxylation have been reported in the range of 140°C to 200°C.[8][9] One study identified 145°C as the optimal temperature, achieving a 66% yield of this compound.[8][10]

-

Pressure: The process can be carried out at atmospheric pressure or under reduced pressure.[4]

-

Duration: The heating time can range from one to several hours, depending on the temperature and scale of the reaction.[9][11]

Purification of this compound

Following decarboxylation, the resulting technical CNSL is a mixture that requires further purification to isolate this compound. The primary methods for purification are vacuum distillation and solvent extraction.

Vacuum distillation is a widely used industrial method to separate this compound from the less volatile components of technical CNSL, such as cardol and polymeric materials.[12][13]

Advantages:

-

Effective for large-scale production.

-

Can yield high-purity this compound.

Disadvantages:

-

High temperatures can lead to polymerization of this compound, reducing the yield.[14]

-

Requires specialized equipment.

Solvent extraction utilizes the differential solubility of the components of technical CNSL in various solvents to separate this compound. A common method involves using a mixture of a polar solvent (like methanol) and a weak base (like ammonium (B1175870) hydroxide) to selectively separate the more acidic cardol from this compound.

Advantages:

-

Can be performed at room temperature, avoiding thermal degradation.

Disadvantages:

-

Requires the use and recovery of organic solvents.

-

May involve multiple extraction steps, potentially leading to material loss.

Quantitative Data Summary

The following tables summarize the composition of different CNSL types and the comparative performance of various this compound purification methods.

Table 1: Typical Composition of Natural and Technical CNSL

| Component | Natural CNSL (%) | Technical CNSL (%) | Distilled Technical CNSL (%) |

| Anacardic Acid | 60 - 70 | 0 - 2 | < 1 |

| This compound | 5 - 10 | 52 - 65 | ~78 |

| Cardol | 15 - 20 | 10 - 20 | ~8 |

| Polymeric Material | - | 10 - 30 | ~2 |

| Other | Traces | Traces | Remainder |

Data compiled from multiple sources.[3][6][7]

Table 2: Comparison of this compound Purification Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Reference |

| Vacuum Distillation | Technical CNSL | 200-240°C, < 5 mm Hg | 50 - 60 | High | [13][14] |

| Solvent Extraction | Technical CNSL | Methanol (B129727), Ammonium Hydroxide (B78521), Hexane (B92381) | 65 | High | [15][16] |

| Solvent Extraction | Decarboxylated CNSL | Methanol, Ammonium Hydroxide, n-hexane | 79.01 | 96.59 | [11] |

| Flash Column Chromatography | Crude CNSL | Acetonitrile, Methanol | - | Monoene (99%), Diene (92%), Triene (82%) | [7] |

| Supercritical CO2 Extraction | Technical CNSL | Liquid CO2 (0-20°C, 55-70 bar), Supercritical CO2 (31-200°C, 200-700 bar) | - | 95.6 | [17] |

Detailed Experimental Protocols

Protocol for Thermal Decarboxylation of Natural CNSL

Objective: To convert anacardic acid in natural CNSL to this compound.

Materials:

-

Natural Cashew Nut Shell Liquid (CNSL)

-

Round-bottom flask

-

Heating mantle with temperature controller

-

Condenser

-

Stirring apparatus

Procedure:

-

Place a known quantity of natural CNSL into a round-bottom flask equipped with a stirrer and a condenser.

-

Heat the CNSL to 140-145°C while stirring continuously.[8]

-

Maintain this temperature for 1 to 3 hours to ensure complete decarboxylation of the anacardic acid.[11]

-

The completion of the reaction can be monitored by the cessation of carbon dioxide evolution.

-

Allow the reaction mixture to cool to room temperature. The resulting product is technical CNSL.

Protocol for Vacuum Distillation of Technical CNSL

Objective: To purify this compound from technical CNSL.

Materials:

-

Technical CNSL

-

Short-path distillation apparatus

-

Vacuum pump

-

Heating mantle

-

Receiving flasks

Procedure:

-

Set up the short-path distillation apparatus.

-

Charge the distillation flask with technical CNSL.

-

Apply a vacuum to the system, reducing the pressure to less than 5 mm Hg.[13]

-

Gradually heat the distillation flask to 200-240°C.[13]

-

This compound will distill over and can be collected in the receiving flask.

-

The less volatile components, such as cardol and polymeric material, will remain in the distillation flask as residue.

Protocol for Solvent Extraction of this compound from Technical CNSL

Objective: To separate this compound from cardol in technical CNSL.

Materials:

-

Technical CNSL

-

Methanol

-

Ammonium hydroxide (25% solution)

-

Hexane

-

Hydrochloric acid (5% solution)

-

Distilled water

-

Separatory funnel

-

Beakers and flasks

-

Rotary evaporator

Procedure:

-

Dissolve 100 g of technical CNSL in 320 mL of methanol in a large beaker.

-

Add 200 mL of 25% ammonium hydroxide to the solution and stir for 15 minutes. This step deprotonates the more acidic cardol, making it more soluble in the aqueous methanol phase.[15][16]

-

Transfer the solution to a separatory funnel and extract it four times with 200 mL portions of hexane. This compound, being less acidic, will preferentially partition into the hexane layer.

-

Combine the hexane extracts and wash them with 100 mL of 5% hydrochloric acid to neutralize any residual ammonia, followed by a wash with 100 mL of distilled water.

-

Dry the hexane layer over anhydrous sodium sulfate.

-

Remove the hexane under reduced pressure using a rotary evaporator to obtain purified this compound. A yield of approximately 65 g can be expected.[15][16]

Visualization of Workflows

Overall Synthesis and Purification Workflow

Caption: General workflow for the synthesis of this compound from CNSL.

Detailed Solvent Extraction Workflow

Caption: Step-by-step workflow for the solvent extraction of this compound.

Conclusion

The synthesis of this compound from cashew nut shell liquid represents a valuable pathway for the utilization of a renewable agro-industrial byproduct. This guide has outlined the principal methods for its synthesis and purification, providing detailed protocols and comparative data to aid researchers and professionals in the field. The choice of method will depend on the desired scale of production, required purity, and available resources. Further research into optimizing these processes and exploring green chemistry approaches will continue to enhance the value and applicability of this compound in various scientific and industrial domains.

References

- 1. Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities [mdpi.com]

- 2. Advantage And Disadvantages Of this compound - 921 Words | Bartleby [bartleby.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. CASHEW::CNSL::ANACARDIC ACID::this compound::RESIDOL [cardochem.com]

- 5. Structural Analysis of this compound and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Products - Technical CNSL - senesel [senesel.pl]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. cashewmanufacturers.com [cashewmanufacturers.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. niir.org [niir.org]

- 14. This compound.wordpress.com [this compound.wordpress.com]

- 15. Process for isolation of this compound from technical cashew (Anacardium occidentale L.) nut shell liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bansaltrading.com [bansaltrading.com]

- 17. GB2493943A - The extraction of cardol and this compound from cashew nut shell liquid - Google Patents [patents.google.com]

The Decarboxylation of Anacardic Acid to Cardanol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the decarboxylation of anacardic acid to produce cardanol (B1251761), a valuable bio-based phenolic compound. The document details the underlying chemical transformation, experimental protocols for both thermal and catalytic approaches, and methods for analysis and purification. Quantitative data from cited studies are summarized for comparative analysis.

Introduction

This compound, a phenolic lipid derived from Cashew Nut Shell Liquid (CNSL), is a versatile and sustainable chemical building block with applications in the manufacturing of resins, coatings, surfactants, and friction materials.[1] It is primarily obtained through the decarboxylation of anacardic acid, the main constituent of natural CNSL.[2][3] This process involves the removal of a carboxyl group from the anacardic acid molecule, typically through the application of heat, to yield this compound and carbon dioxide. Understanding the parameters governing this reaction is crucial for optimizing yield, purity, and process efficiency.

The Decarboxylation Reaction: Mechanism and Kinetics

The decarboxylation of anacardic acid is a chemical reaction in which a carboxyl group (-COOH) is removed from the aromatic ring, releasing carbon dioxide (CO2). The reaction is most commonly achieved through thermal means, though catalytic methods are also being explored.

The general chemical equation for the decarboxylation of anacardic acid is as follows:

C₂₁H₃₂O₃ (Anacardic Acid) → C₂₀H₃₂O (this compound) + CO₂

While specific kinetic studies on the decarboxylation of anacardic acid are not extensively reported in publicly available literature, the decarboxylation of similar phenolic acids often follows first-order or pseudo-first-order kinetics.[4][5] The reaction rate is highly dependent on temperature, with higher temperatures leading to faster reaction rates.

Experimental Protocols

Isolation of Anacardic Acid from Cashew Nut Shell Liquid (CNSL)

Prior to decarboxylation, anacardic acid must be isolated from the raw CNSL. A common and effective method is the calcium anacardate route.

Materials:

-

Raw Cashew Nut Shell Liquid (CNSL)

-

Calcium Hydroxide (B78521) (Ca(OH)₂)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate (B1210297)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Distilled Water

Procedure:

-

Dissolution: Dissolve 100 g of raw CNSL in 600 mL of a 5% methanol-water solution.

-

Precipitation: Slowly add 50 g of calcium hydroxide to the solution while stirring continuously. The mixture is then stirred for an additional hour to ensure the complete formation of the calcium anacardate salt.

-

Filtration: The precipitated calcium anacardate is collected by filtration and washed with water.

-

Acidification: The calcium anacardate salt is suspended in distilled water, and concentrated hydrochloric acid is added dropwise with constant stirring until the salt is fully decomposed and anacardic acid is liberated.

-

Extraction: The liberated anacardic acid is extracted from the aqueous solution using ethyl acetate (2 x 150 mL).

-

Washing and Drying: The combined organic layers are washed with distilled water (2 x 100 mL) to remove any remaining acid and salts. The organic layer is then dried over anhydrous sodium sulfate.

-

Solvent Removal: The ethyl acetate is removed under reduced pressure using a rotary evaporator to yield the isolated anacardic acid.

Thermal Decarboxylation of Anacardic Acid

This protocol is based on studies optimizing the thermal decarboxylation of isolated anacardic acid.

Materials:

-

Isolated Anacardic Acid

-

Reaction vessel equipped with a heating mantle, stirrer, and condenser

-

Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: Place the isolated anacardic acid into the reaction vessel.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas to minimize oxidation and side reactions.

-

Heating: Heat the anacardic acid to the desired temperature (e.g., 145°C) while stirring. The reaction progress can be monitored by measuring the evolution of CO₂ or by analytical methods such as HPLC.

-

Reaction Time: Maintain the temperature for a specified duration, typically ranging from 1 to 2 hours, until the decarboxylation is complete.[3]

-

Cooling: After the reaction is complete, cool the vessel to room temperature under the inert atmosphere.

-

Purification: The resulting crude this compound can be purified as described in section 4.

Catalytic Decarboxylation of Anacardic Acid (General Approach)

While specific, detailed protocols for the catalytic decarboxylation of anacardic acid are not widely available in peer-reviewed literature, general methods for the decarboxylation of aromatic carboxylic acids can be adapted. Heterogeneous catalysts, such as supported metal catalysts, are of particular interest due to their ease of separation and reusability.

Conceptual Protocol:

-

Catalyst Preparation: Prepare or procure a suitable heterogeneous catalyst. Examples from literature on similar compounds include silver supported on alumina (B75360) (Ag/Al₂O₃) or palladium on carbon (Pd/C).[6]

-

Reaction Setup: In a reaction vessel, combine the isolated anacardic acid with a solvent (if necessary) and the catalyst.

-

Reaction Conditions: Heat the mixture to the optimal temperature for the specific catalyst, which may be lower than that required for thermal decarboxylation. The reaction is typically carried out under an inert atmosphere.

-

Monitoring and Work-up: Monitor the reaction progress by TLC or HPLC. Once complete, cool the reaction mixture, separate the catalyst by filtration, and remove the solvent to obtain the crude this compound for further purification.

Purification of this compound

The crude this compound obtained from the decarboxylation process may contain unreacted anacardic acid, cardol (another phenolic component of CNSL), and polymeric byproducts. Purification is essential to obtain high-purity this compound.

Flash Column Chromatography

Materials:

-

Crude this compound

-

Silica (B1680970) Gel (230-400 mesh)

-

Solvents (e.g., Hexane (B92381), Ethyl Acetate)

-

Chromatography column

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., hexane) and load it onto the column.

-

Elution: Elute the column with a solvent gradient, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or HPLC.

-

Solvent Removal: Combine the fractions containing pure this compound and remove the solvent under reduced pressure.[6][7]

Solvent Extraction

Materials:

-

Crude this compound (from decarboxylated CNSL)

-

Methanol

-

Ammonium (B1175870) Hydroxide

-

Hexane

-

Hydrochloric Acid (dilute)

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolution and Basification: Dissolve the crude this compound in methanol and add ammonium hydroxide to deprotonate the more acidic cardol.

-

Extraction: Extract the solution multiple times with hexane. The less acidic this compound will preferentially move to the hexane layer.

-

Washing: Wash the combined hexane layers with dilute hydrochloric acid to remove residual ammonia, followed by a water wash.

-

Drying and Concentration: Dry the hexane layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain purified this compound.[7][8]

Data Presentation

The following tables summarize quantitative data from various studies on the decarboxylation of anacardic acid.

Table 1: Thermal Decarboxylation of Anacardic Acid - Effect of Temperature on this compound Yield

| Temperature (°C) | Reaction Time (hours) | Yield of this compound (%) | Reference |

| 140 | 1.5 | Not specified, but lower than 145°C | [3] |

| 145 | 1.5 | 66 | [3] |

| 152 | 1.5 | Not specified, but lower than 145°C | [3] |

| 180-200 | 2 | Not specified, formation of dark residues reported | [3] |

Table 2: Purity of this compound Fractions Obtained by Flash Column Chromatography

| This compound Fraction | Purity (%) | Reference |

| Triene | 82 | [6] |

| Diene | 92 | [6] |

| Monoene | 99 | [6] |

Analytical Methods

The progress of the decarboxylation reaction and the purity of the final this compound product can be monitored and quantified using High-Performance Liquid Chromatography (HPLC).

HPLC Method for Analysis of Anacardic Acid and this compound:

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water, often with a small amount of acetic acid or formic acid to improve peak shape (e.g., Acetonitrile:Water:Acetic Acid 80:20:1 v/v/v).[6][9]

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection: UV detector at a wavelength of 280 nm.[6]

-

Quantification: Can be performed using an external standard of purified anacardic acid or this compound.

Visualizations

The following diagrams illustrate the key processes and relationships in the decarboxylation of anacardic acid.

References

- 1. repository.unar.ac.id [repository.unar.ac.id]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. skd2025.chem-soc.si [skd2025.chem-soc.si]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]

"natural sources and extraction of cardanol"

An In-depth Technical Guide to the Natural Sources and Extraction of Cardanol (B1251761)

Introduction

This compound, a phenolic lipid, is a constituent of Cashew Nut Shell Liquid (CNSL), a renewable and cost-effective byproduct of the cashew (Anacardium occidentale) industry.[1][2] Its unique structure, featuring a phenolic ring with a long, unsaturated C15 alkyl side chain, makes it a valuable precursor for the synthesis of a wide range of industrial products, including resins, coatings, surfactants, and friction materials.[2][3] This technical guide provides a comprehensive overview of the natural sources of this compound and the principal methodologies for its extraction and purification, intended for researchers, scientists, and professionals in drug development and material science.

Natural Source: Cashew Nut Shell Liquid (CNSL)

The primary natural source of this compound is CNSL, a viscous, dark reddish-brown liquid contained within the honeycomb structure of the cashew nut shell.[4][5] The chemical composition of CNSL varies significantly depending on the method used to extract it from the shells.[6][7] The two main types are Natural CNSL and Technical CNSL.

-

Natural CNSL : This form is obtained through cold solvent extraction or mechanical pressing at room temperature.[8][9] It is predominantly composed of anacardic acids (60-70%), with smaller amounts of cardol (15-20%) and this compound (5-10%).[7][10]

-

Technical CNSL : This is the more common commercial grade, produced by subjecting the cashew shells to heat treatment (roasting) at temperatures between 180°C and 200°C.[9][11] The high temperature causes the decarboxylation of anacardic acid, converting it into this compound.[8][12] Consequently, technical CNSL has a much higher concentration of this compound (60-65%) and cardol (15-20%), with only trace amounts of anacardic acid remaining.[7][13]

Data Presentation: Composition of CNSL Varieties

The typical compositions of Natural and Technical CNSL are summarized below.

| Component | Natural CNSL (%)[7][10] | Technical CNSL (%)[7][8][14] | Distilled Technical CNSL (%)[4][14] |

| Anacardic Acid | 60 - 70 | 1 - 2 | < 1 |

| This compound | 5 - 10 | 60 - 65 | ~78 |

| Cardol | 15 - 20 | 15 - 20 | ~8 |

| Polymeric Material | Traces | ~10 | ~2 |

| 2-Methylcardol | Traces | Traces | < 1 |

Extraction and Purification of this compound

The isolation of this compound from CNSL is a multi-step process that begins with the extraction of CNSL itself, followed by decarboxylation (if starting with natural CNSL), and finally, the purification of this compound from other phenolic components like cardol.

Solvent Extraction

Solvent extraction is an industrially feasible method for isolating this compound from technical CNSL, effectively separating it from the more polar cardol.[7][15] The process relies on the differential solubility of the phenolic components in a biphasic solvent system.

Experimental Protocol: Solvent Extraction [7][13]

-

Dissolution : Dissolve 100 g of technical CNSL in 320 mL of methanol (B129727).

-

Basification : Add 200 mL of 25% ammonium (B1175870) hydroxide (B78521) solution to the mixture and stir for 15 minutes. This step increases the polarity of the di-phenolic cardol, enhancing its retention in the aqueous phase.

-

Extraction : Transfer the solution to a separatory funnel and extract four times with 200 mL portions of hexane (B92381).

-

Washing : Combine the hexane organic layers and wash with 100 mL of 5% HCl, followed by 100 mL of distilled water to remove residual ammonia (B1221849) and other impurities.

-

Decolorization : Add 10 g of activated charcoal to the organic layer, stir for 10 minutes, and filter through a Celite (15 g) pad to remove colored impurities.

-

Drying and Concentration : Dry the filtrate over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield purified this compound (approximately 65 g).

Vacuum Distillation

Vacuum distillation is a common industrial method used to purify technical CNSL.[3] By reducing the pressure, the boiling point of this compound is lowered, allowing it to be separated from less volatile polymeric materials and the slightly more polar cardol without thermal degradation.

Experimental Protocol: Vacuum Distillation [16][17]

-

Decarboxylation (Prerequisite) : Ensure the starting material is technical CNSL where anacardic acid has been converted to this compound. This is typically achieved by heating raw CNSL at 140°C for one hour.[18]

-

Setup : Place the decarboxylated CNSL into a distillation flask suitable for high vacuum. Use wide-bore vacuum equipment to prevent polymerization.[19]

-

Distillation : Heat the flask to 250-280°C under a high vacuum (e.g., 4-8 mmHg).[5][16]

-

Condensation : The this compound vapors are passed through a condenser cooled with a suitable coolant.

-

Collection : The condensed liquid this compound is collected in a receiving flask. The less volatile residue, known as "residol," remains in the distillation flask.[17] A yield of 74.22% has been reported at 280°C.[16]

Supercritical Fluid Extraction (SFE)

SFE is a greener alternative that uses supercritical carbon dioxide (Sc-CO₂) as a solvent.[4] By manipulating temperature and pressure, the solvating power of Sc-CO₂ can be fine-tuned to selectively extract different components from CNSL.

Experimental Protocol: Supercritical Fluid Extraction [6][8]

-

Adsorption : Adsorb technical CNSL onto an inert support like Celite to create a free-flowing powder.

-

Loading : Pack the CNSL-loaded Celite into a high-pressure extraction vessel.

-

This compound Extraction : Extract the vessel with liquid CO₂ at a temperature between 0-20°C and a pressure of 55-70 bar. This compound is selectively solubilized under these conditions.

-

Cardol Extraction : After the this compound has been separated, modify the conditions by increasing the temperature (31-200°C) and pressure (200-700 bar) to bring the CO₂ into a supercritical state. This allows for the extraction of the more polar cardol.

-

Collection : The extracted components are recovered by depressurizing the CO₂ in a separator vessel. This method can yield this compound with a purity of up to 95.6%.[6]

Flash Column Chromatography

For obtaining highly pure, gram-scale fractions of this compound's different unsaturated isomers (monoene, diene, triene), flash column chromatography is a highly effective method.[4]

Experimental Protocol: Flash Column Chromatography [4]

-

Stationary Phase : A C18 reverse-phase silica (B1680970) gel column is typically used.

-

Sample Loading : The crude this compound or technical CNSL is loaded onto the column.

-

Elution : A mobile phase gradient is used to elute the different components. A typical mobile phase is a mixture of acetonitrile (B52724) (MeCN) and methanol (MeOH) (e.g., 70:30).

-

Fraction Collection : Fractions are collected at the column outlet.

-

Monitoring and Analysis : The separation is monitored using Thin-Layer Chromatography (TLC) or a UV detector (at 254 and 280 nm). The purity of the collected fractions (monoene, diene, triene) is confirmed by HPLC, GC-MS, and NMR. Using this method, fractions with purities of 99% (monoene), 92% (diene), and 82% (triene) have been achieved.[4]

Summary of Extraction Methodologies

The choice of extraction method depends on the desired purity, scale of operation, and available resources.

| Method | Principle | Typical Yield | Typical Purity | Advantages | Disadvantages |

| Solvent Extraction | Differential solubility in a biphasic system.[20] | ~65%[7][13] | High | Industrially feasible, good yield.[15] | Requires large volumes of organic solvents.[4] |

| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure.[19] | ~74%[16] | 90-95%[19] | Suitable for large-scale industrial production. | High energy consumption, risk of thermal polymerization.[4][19] |

| Supercritical Fluid Extraction (SFE) | Selective solvation using supercritical CO₂ by tuning pressure and temperature.[8] | ~85%[4] | >95%[6] | Environmentally friendly ("green"), high purity.[4] | High initial equipment cost, requires high pressure.[4] |

| Flash Column Chromatography | Differential partitioning between a stationary and mobile phase.[4] | Component-dependent | >99% for some isomers[4] | Excellent for high-purity separation of isomers. | Not easily scalable for industrial production, solvent-intensive.[4] |

References

- 1. bansaltrading.com [bansaltrading.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. niir.org [niir.org]

- 4. Isolation of this compound Fractions from Cashew Nutshell Liquid (CNSL): A Sustainable Approach [mdpi.com]

- 5. everestblowers.com [everestblowers.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. GB2493943A - The extraction of cardol and this compound from cashew nut shell liquid - Google Patents [patents.google.com]

- 9. Comparison Between Physico-Chemical Properties of the Technical Cashew Nut Shell Liquid (CNSL) and those Natural Extracted from Solvent and Pressing [revistapolimeros.org.br]

- 10. cashewplus.com [cashewplus.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. cashewmanufacturers.com [cashewmanufacturers.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. CNSL (Cashew Nut Shell Liquid) – Cashew Nut Shell Liquid, CSNL Manufacturer, CNSL Resin, India [cashewchem.com]

- 15. Process for isolation of this compound from technical cashew (Anacardium occidentale L.) nut shell liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] ISOLATION OF this compound FROM CASHEW NUT SHELL LIQUID USING THE VACUUM DISTILLATION METHOD 1 | Semantic Scholar [semanticscholar.org]

- 17. Cashew Nut & Dry Fruits Manufacturer & Processing since 1945 - this compound Processing [subrayacashew.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. cabidigitallibrary.org [cabidigitallibrary.org]

A Technical Guide to Cardanol: CAS Registry Number and Safety Profile

This technical guide provides an in-depth overview of the chemical identifier and safety data for cardanol (B1251761), a phenolic lipid derived from cashew nutshell liquid (CNSL).[1][2] The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who handle this compound.

CAS Registry Number: 37330-39-5[1][3][4][5]

Safety and Hazard Information

This compound is classified as a hazardous substance. It is toxic if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and serious eye damage.[3][4][6]

Table 1: Quantitative Safety and Physicochemical Data for this compound

| Parameter | Value | Source |

| GHS Classification | Acute Toxicity, Oral (Category 3) | [3] |

| Acute Toxicity, Dermal (Category 3) | [3] | |

| Acute Toxicity, Inhalation (Category 3) | [3] | |

| Skin Corrosion (Category 1A) | ||

| Serious Eye Damage (Category 1) | [3] | |

| Hazard Statements | H301: Toxic if swallowed | [3] |

| H311: Toxic in contact with skin | [3] | |

| H331: Toxic if inhaled | [3] | |

| H314: Causes severe skin burns and eye damage | [4] | |

| Signal Word | Danger | [4] |

| Ecotoxicity (LC50) | 1.59 mg/L (24 hr, Artemia sp.) | [7][8] |

| 0.42 mg/L (48 hr, Artemia sp.) | [7][8] | |

| Physical Properties | ||

| Density | 0.93 g/cm³ at 20 °C | [1][4] |

| Boiling Point | 225 °C at 10 mmHg | [1] |

Experimental Protocols

The toxicological classifications presented in the safety data sheets are determined according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, following regulations such as (EC) No 1272/2008 (CLP).[4] These classifications are typically derived from standardized testing protocols, though the specific experimental details are not provided in the publicly available safety documents.

Ecotoxicity Testing: Brine Shrimp (Artemia sp.) Lethality Assay

The LC50 values, which represent the concentration of a substance that is lethal to 50% of a test population, were determined for this compound using a brine shrimp (Artemia sp.) lethality assay.[7][8]

-

Methodology: this compound was isolated from technical grade CNSL. A range of concentrations of this compound were prepared. The brine shrimp were exposed to these various concentrations.[7]

-

Data Collection: Survivors were counted after 24 and 48 hours of incubation to determine the percentage of deaths at each concentration.[7]

-

Endpoint: The LC50 values were calculated from the collected data, indicating high toxicity to the aquatic environment.[7][8]

Visualizations

The following diagrams illustrate key logical workflows and relationships based on the safety data for this compound.

Caption: First aid response workflow for this compound exposure events.

Caption: Logical relationship between this compound's hazards and required PPE.

References

The Solubility of Cardanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardanol (B1251761), a phenolic lipid derived from cashew nutshell liquid (CNSL), is a versatile and renewable chemical building block with applications spanning from polymer synthesis to pharmaceuticals. Its unique structure, featuring a hydrophilic phenolic head and a long, hydrophobic aliphatic tail with varying degrees of unsaturation, dictates its solubility in different media. A thorough understanding of this compound's solubility is paramount for its effective use in various formulations and chemical transformations. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, supported by quantitative data, theoretical predictions using Hansen Solubility Parameters (HSP), and detailed experimental protocols.

Quantitative Solubility of this compound Derivatives

Quantitative solubility data for specific this compound components is available for a limited number of solvents. The following table summarizes the reported solubility of this compound diene and triene. It is important to note that "this compound" in industrial applications is typically a mixture of saturated, mono-, di-, and tri-unsaturated forms.

| Solvent | This compound Diene Solubility (mg/mL) | This compound Triene Solubility (mg/mL) | Data Type |

| Ethanol | 22 | 22 | Experimental |

| Dimethyl Sulfoxide (DMSO) | 15 | 15 | Experimental |

| Dimethylformamide (DMF) | 20 | 20 | Experimental |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 | 0.5 | Experimental |

Qualitative observations indicate that this compound is generally soluble in hydrocarbons, ethers, and most other organic solvents, encompassing both polar and non-polar characteristics.[1]

Theoretical Prediction of Solubility: Hansen Solubility Parameters (HSP)

The solubility of a solute in a solvent can be predicted with a high degree of accuracy using Hansen Solubility Parameters (HSP). The principle of "like dissolves like" is quantified by assigning three parameters to both the solute and the solvent:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The similarity between a solute and a solvent is determined by the "distance" (Ra) between their respective points in the three-dimensional Hansen space. A smaller distance indicates a higher affinity and, therefore, a greater likelihood of dissolution. The Relative Energy Difference (RED) number is a useful metric for predicting solubility:

-

RED < 1.0: High affinity, likely soluble.

-

RED = 1.0: Borderline affinity.

-

RED > 1.0: Low affinity, likely insoluble.

Calculated Hansen Solubility Parameters for this compound Components

| Component | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Saturated this compound | 17.8 | 4.5 | 8.2 |

| This compound Monoene | 17.7 | 4.6 | 8.2 |

| This compound Diene | 17.6 | 4.7 | 8.2 |

| This compound Triene | 17.5 | 4.8 | 8.2 |

| Average (Technical this compound) | 17.7 | 4.6 | 8.2 |

Predicted Solubility of Technical this compound in Common Organic Solvents

Based on the average calculated HSP for technical this compound and the known HSP of various organic solvents, the following table predicts the solubility of technical this compound.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | RED Number | Predicted Solubility |

| Acetone | 15.5 | 10.4 | 7.0 | 1.12 | Likely Soluble (Borderline) |

| Chloroform | 17.4 | 3.1 | 5.7 | 0.61 | Likely Soluble |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 0.66 | Likely Soluble |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 1.34 | Likely Insoluble |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 1.63 | Likely Insoluble |

| Ethanol | 15.8 | 8.8 | 19.4 | 2.11 | Likely Insoluble |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 0.44 | Likely Soluble |

| n-Hexane | 14.9 | 0.0 | 0.0 | 2.05 | Likely Insoluble |

| Isopropanol | 15.8 | 6.1 | 16.4 | 1.62 | Likely Insoluble |

| Methanol | 14.7 | 12.3 | 22.3 | 2.58 | Likely Insoluble |

| Methyl Ethyl Ketone (MEK) | 16.0 | 9.0 | 5.1 | 0.89 | Likely Soluble |

| Toluene | 18.0 | 1.4 | 2.0 | 1.35 | Likely Insoluble |

Note: The predictions for DMF, DMSO, Ethanol, and Toluene contradict some qualitative observations. This discrepancy may arise from the limitations of the group contribution method for estimating this compound's HSP and the complex nature of interactions in solution. Experimental verification is always recommended.

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound. For a viscous liquid like this compound, the following protocol is recommended:

1. Materials and Equipment:

-

This compound sample

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Analytical balance

-

Positive displacement pipette or syringe for viscous liquids

-

Orbital shaker or wrist-action shaker

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the exact weight of the added this compound.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials using an orbital or wrist-action shaker for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution should appear as a suspension with undissolved this compound remaining.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the undissolved this compound to settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the excess solute.

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Calculate the concentration of this compound in the saturated solution from the calibration curve, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL or g/100mL).

-

Visualizing Solubility Concepts

Workflow for Determining the Hansen Solubility Sphere

The following diagram illustrates the general workflow for experimentally determining the Hansen Solubility Parameters and the corresponding solubility sphere for a solute like this compound.

Caption: Workflow for the experimental determination of the Hansen Solubility Sphere.

Logical Relationship of Solvent Position and Solubility

This diagram illustrates the concept of the Hansen solubility sphere and how the position of a solvent's HSP relative to the solute's sphere determines solubility.

Caption: Relationship between solvent position in Hansen space and solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents, combining available quantitative data with theoretical predictions based on Hansen Solubility Parameters. The provided experimental protocol for the shake-flask method offers a reliable means for researchers to determine the solubility of this compound in specific solvents of interest. While the calculated HSP values offer a useful predictive tool, it is crucial to recognize that these are estimations. For critical applications, experimental verification of solubility is strongly recommended. The continued investigation into the physicochemical properties of this compound and its derivatives will undoubtedly expand their applications in drug development and other advanced scientific fields.

References

A Technical Guide to the Thermal Stability and Degradation of Cardanol

Abstract: Cardanol (B1251761), a phenolic lipid derived from cashew nut shell liquid (CNSL), is a prominent bio-based resource with significant potential in the development of sustainable polymers, resins, coatings, and other industrial materials.[1][2] Its unique structure, featuring a phenolic ring with a long, unsaturated C15 alkyl chain, imparts a valuable combination of flexibility and durability.[3] A thorough understanding of its thermal stability and degradation behavior is paramount for its effective application, particularly in materials designed for high-temperature environments. This technical guide provides a comprehensive overview of the thermal properties of this compound and its derivatives, summarizing key quantitative data, detailing experimental protocols for thermal analysis, and visualizing the complex degradation pathways.

Introduction to this compound

This compound is the primary component of technical CNSL, obtained through the thermal decarboxylation of anacardic acid.[1] The material is not a single compound but a mixture of 3-pentadecylphenols, with the C15 alkyl chain varying in its degree of unsaturation. The major components are typically mono-unsaturated (≈41-49%), tri-unsaturated (≈29-36%), bi-unsaturated (≈16-22%), and saturated (≈2-8%).[1][4][5] This inherent structure, with its reactive phenolic hydroxyl group, aromatic ring, and polymerizable double bonds in the side chain, makes this compound a versatile building block for a wide range of polymers. Its applications span from friction materials and surfactants to curing agents for epoxy coatings and the synthesis of advanced bio-polymers. The performance and longevity of these materials are directly linked to the thermal stability of the incorporated this compound moiety.

Thermal Stability Analysis

The thermal stability of this compound and its derivatives is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, identifying the onset of decomposition and the temperature of maximum degradation rate. DSC detects the heat flow associated with thermal transitions, such as the glass transition temperature (Tg).

Quantitative data from TGA studies on this compound and various derivatives are summarized in Table 1. The decomposition activation energy (Ea), a key parameter indicating the energy barrier for thermal degradation, is presented in Table 2.

Table 1: Summary of Thermal Stability Data (TGA) for this compound and its Derivatives

| Material | T5% (°C) | T10% (°C) | Tmax (°C) | Char Residue (%) | Atmosphere | Citation(s) |

| Hydrogenated this compound | ~200 | - | 250 | - | Air | [6] |

| Modified this compound (MC) Plasticizer | 237.8 | - | - | 25.9 (at 600°C) | - | [7] |

| This compound-based Polyesters | ~270 (Tonset) | - | ~300 | - | - | [8] |

| Phenol-Cardanol-Formaldehyde (PCF) | - | ~390 (for 20% loss) | - | - | Nitrogen | [9] |

| Pure Phenol-Formaldehyde (PF) Resin | - | ~460 (for 20% loss) | - | - | Nitrogen | [9] |

| This compound-Nonanal Resin | - | ~305 | ~400 | - | Air | [4] |

Table 2: Decomposition Activation Energy of this compound Derivatives

| Material | Activation Energy (Ea) (kJ/mol) | Kinetic Method | Citation(s) |

| Hydrogenated this compound | 40.08 | ASTM E1641 | [10] |

| Alkylated Hydrogenated this compound | 83.02 | ASTM E1641 | [10] |

| This compound Modified Phenolic Resin (CMPR) | 198.81 | Kissinger | [11] |

| Pure Phenolic Resin (PPR) | 129.70 | Kissinger | [11] |